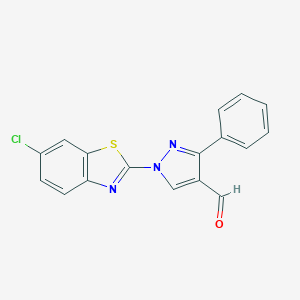
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as CBP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBP is a highly potent and selective inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde acts as a selective inhibitor of the enzyme by binding to its active site and preventing its activity. This leads to a decrease in the production of certain cellular components, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have antimicrobial activity against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is its high potency and selectivity, which makes it a promising candidate for the development of new drugs. However, 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is also highly reactive and can be difficult to handle in the laboratory. Its potential toxicity and limited solubility in aqueous solutions can also pose challenges for its use in experiments.
Direcciones Futuras
There are several future directions for research on 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. One potential avenue is the development of new drugs based on the structure of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Another area of interest is the investigation of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde's potential applications in the treatment of bacterial infections. Further studies are also needed to better understand 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde's mechanism of action and its potential toxicity.
Métodos De Síntesis
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multistep process. The first step involves the condensation of 2-aminothiophenol with chloroacetyl chloride to form 6-chloro-1,3-benzothiazol-2-yl)acetyl chloride. This intermediate is then reacted with phenylhydrazine to yield 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
Aplicaciones Científicas De Investigación
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme, which plays a crucial role in the development of certain types of cancer. 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has also been found to have antimicrobial activity against a range of bacterial strains.
Propiedades
Fórmula molecular |
C17H10ClN3OS |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-6-7-14-15(8-13)23-17(19-14)21-9-12(10-22)16(20-21)11-4-2-1-3-5-11/h1-10H |
Clave InChI |
MITQMLCEPJLPEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC4=C(S3)C=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC4=C(S3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)


![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)